molecular formula C23H29ClFN3O3S2 B2688449 N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride CAS No. 1215765-35-7

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride

Cat. No.: B2688449
CAS No.: 1215765-35-7
M. Wt: 514.07
InChI Key: JVBGTPRQGVCFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzo[d]thiazole core substituted with 4,7-dimethyl groups, a 4-fluorophenyl sulfonyl moiety, and a butanamide chain linked to a dimethylaminoethyl group. The hydrochloride salt form enhances its solubility, a critical factor for bioavailability in pharmaceutical or agrochemical applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O3S2.ClH/c1-16-7-8-17(2)22-21(16)25-23(31-22)27(14-13-26(3)4)20(28)6-5-15-32(29,30)19-11-9-18(24)10-12-19;/h7-12H,5-6,13-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBGTPRQGVCFSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H25ClFN3OS2
  • Molecular Weight : 454.02 g/mol
  • CAS Number : 1215498-69-3

The structure includes a benzo[d]thiazole moiety, a dimethylamino group, and a fluorophenyl sulfonyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities or receptor functions, leading to various pharmacological effects. For instance, compounds with similar structures have been shown to exhibit significant antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.

Biological Activity Overview

Research indicates that compounds similar to this compound demonstrate various biological activities:

Activity Type Description
Antitumor Activity Inhibits cancer cell growth and induces apoptosis in various cancer cell lines.
Antimicrobial Activity Exhibits inhibitory effects against several bacterial strains.
Enzyme Inhibition Potential to inhibit specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

  • Antitumor Studies : A study demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspases.
  • Metabolic Pathway Analysis : Research on structurally related compounds revealed that their metabolism involves N-oxidation and conjugation reactions, which are crucial for their pharmacokinetics and bioavailability .
  • In Vitro Studies : In vitro assays showed that the compound effectively inhibited the growth of several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against other benzo[d]thiazole derivatives:

Compound Name Structural Features Biological Activity
N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochlorideContains a phenoxy groupDifferent anticancer activity profile
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide hydrochlorideSubstituted with a methylsulfonyl groupPotentially different solubility profiles
N-(4-fluorobenzo[d]thiazol-2-yl)acetamideLacks dimethylamino substitutionSimpler structure may lead to varied effects

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

  • Case Study : A study on benzothiazole derivatives demonstrated that certain compounds had minimal inhibitory concentrations (MICs) as low as 50 μg/mL against resistant bacterial strains, suggesting that this compound may have comparable efficacy in treating infections .

Antiviral Potential

Similar compounds within the benzothiazole class have shown promise in antiviral applications, particularly against viruses such as cytomegalovirus.

  • Mechanism : The compound may disrupt viral replication processes rather than directly inhibiting DNA synthesis, positioning it as a potential candidate for antiviral drug development .

Anticancer Activity

The anticancer properties of compounds with structural similarities have been documented across various cancer cell lines.

  • In Vitro Studies : Research has shown significant cytotoxic effects against breast cancer (MDA-MB-231) and gastric cancer (NUGC-3) cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Optimization : The target compound’s synthesis may benefit from methods in (cyclization) and (amide coupling), but its complexity necessitates multi-step protocols.
  • Bioactivity Prediction : Analogues in –3 suggest possible kinase or protease inhibition, though empirical data are lacking.
  • Safety Profile: The dimethylaminoethyl group may introduce neurotoxicity risks, contrasting with simpler triazoles or thiazoles.

Q & A

Q. What are the critical steps in synthesizing the compound, and how are reaction conditions optimized?

The synthesis involves multi-step reactions, including sulfonylation, amide coupling, and salt formation. Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, dichloromethane) enhance reaction efficiency for amide bond formation .
  • Temperature control : Low temperatures (0–5°C) minimize side reactions during coupling steps .
  • Catalysts : Use of coupling agents (e.g., HBTU) improves yields in amidation reactions .
  • Monitoring : Thin-layer chromatography (TLC) and HPLC track reaction progress, with target purity ≥95% .

Example Synthesis Parameters

StepVariablesOptimal Conditions
SulfonylationReflux time, solventEthanol, 6 hours
Amide couplingCatalyst, temperatureHBTU, 0°C, 24 hours

Q. Which analytical techniques are essential for confirming structural integrity and purity?

A combination of spectroscopic and chromatographic methods is required:

  • NMR spectroscopy : 1H and 13C NMR identify aromatic protons (δ 7.03–8.69) and confirm backbone connectivity .
  • IR spectroscopy : Detects functional groups (e.g., C=S stretch at 1247–1255 cm⁻¹) .
  • HPLC : Quantifies purity (>95%) using a C18 column and gradient elution .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion) .

Q. What initial biological assays evaluate the compound’s activity?

  • In vitro enzyme inhibition assays : Dose-response curves (IC50 values) assess target binding .
  • Cell viability assays : MTT or ATP-based assays screen for cytotoxicity in cancer cell lines .
  • Positive controls : Compare activity to reference inhibitors (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) improve synthesis efficiency?

DoE reduces trial-and-error approaches by systematically testing variables:

  • Fractional factorial designs : Screen variables (e.g., solvent, catalyst ratio, temperature) with minimal runs .
  • Response surface methodology (RSM) : Optimizes yield and purity by modeling interactions between factors .
  • Case study : A 3-factor DoE reduced reaction steps by 40% while maintaining >90% yield in analogous sulfonamide syntheses .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Models binding modes to receptors (e.g., kinase ATP-binding pockets) .
  • Quantum chemical calculations : Predict reaction pathways for sulfonylation and amidation steps .
  • Machine learning : Trains models on existing SAR data to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data?

  • Pharmacokinetic (PK) profiling : Measure bioavailability (e.g., plasma half-life) to explain poor in vivo activity .
  • Metabolite identification : LC-MS/MS detects inactive metabolites formed in vivo .
  • Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. chlorophenyl sulfonyl groups) to refine SAR .

Q. What strategies address low yields in sulfonylation or amidation steps?

  • Reagent stoichiometry : Optimize sulfonyl chloride:amine ratios (e.g., 1.2:1) to reduce unreacted starting material .
  • Moisture control : Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
  • Coupling agents : Employ HBTU or EDCI for challenging amide bond formations .

Q. How can structural modifications enhance solubility and bioavailability?

  • Hydrophilic substituents : Introduce sulfonate or tertiary amine groups to improve aqueous solubility .
  • Prodrug strategies : Mask dimethylamino groups with acid-labile protectors for targeted release .
  • Salt forms : Hydrochloride salts enhance crystallinity and stability compared to free bases .

Q. Table 1: Key Analytical Parameters

TechniquePurposeExample Data/Parameters
1H-NMRConfirm aromatic protonsδ 7.03–8.69 (multiplet)
IRDetect C=S stretch1247–1255 cm⁻¹
HPLCAssess purity>95%, C18 column, 1.0 mL/min

Q. Table 2: Troubleshooting Synthesis Challenges

IssueSolutionEvidence Source
Low sulfonylation yieldIncrease sulfonyl chloride ratio (1.2:1)
Impure amide productUse HBTU coupling agent

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.